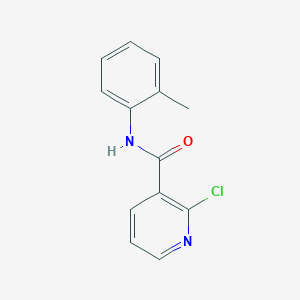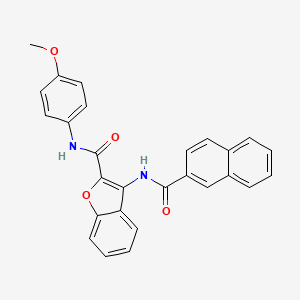![molecular formula C12H12BrNO3 B2710562 2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione CAS No. 86927-03-9](/img/structure/B2710562.png)
2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13. It is also known by other names such as “1-bromo-2-(2–phthalimidoethoxy) ethane” and "2-(2-(2-bromo-ethoxy)-ethyl)-isoindole-1,3-dione" .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, including “2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione”, has been a subject of research due to their importance in medicinal chemistry . One method involves the reaction of N-(2-Bromoethyl)phthalimide with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .Molecular Structure Analysis
The molecular structure of “2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isoindolines, including “2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione”, are known to undergo various chemical reactions. For instance, they can react with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione” is 298.13. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Crystallography and Molecular Analysis
The structural analysis of related compounds, such as 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, has contributed significantly to crystallography and molecular chemistry. This analysis involves examining intermolecular interactions and stabilizing forces within crystal structures, which are crucial for understanding molecular behaviors and designing new materials with desired properties. For example, studies on the crystal structure, Hirshfeld surface analysis, and DFT studies provide insights into how these compounds interact at the molecular level, aiding in the development of more efficient synthesis methods and materials with tailored characteristics (Abdellaoui et al., 2019).
Synthetic Chemistry
In synthetic chemistry, derivatives of 2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione serve as key intermediates in the synthesis of complex molecules. For instance, the preparation and characterization of substituted polylactides highlight the versatility of these compounds in polymer science. By modifying the chemical structure, researchers can create polymers with specific properties, such as different melting points and solubilities, which have applications ranging from biodegradable plastics to drug delivery systems (Yin & Baker, 1999).
Medicinal Chemistry
Although direct applications in drug development were excluded from this summary, it's worth noting that the structural motifs found in these compounds, such as isoindole-1,3-dione, are of significant interest in medicinal chemistry for their potential biological activities. Research into similar compounds often aims to understand how these structures can be leveraged to interact with biological targets, offering a foundation for developing new therapeutic agents.
Material Science
The exploration of new materials, especially those with unique optical, electrical, or mechanical properties, often involves compounds like 2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione. For example, the development of luminescent sensors that respond to specific stimuli showcases how these compounds can be utilized in creating smart materials. Such materials have potential applications in sensors, displays, and environmental monitoring, indicating the broad applicability of this research area (Young et al., 1997).
Mecanismo De Acción
Direcciones Futuras
While specific future directions for “2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione” were not found in the search results, research into isoindoline-1,3-dione derivatives continues due to their potential biological activities . Further studies could explore the impact of additional alkylating imides on the survival of blood cancer cells .
Propiedades
IUPAC Name |
2-[2-(2-bromoethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKLSIJFKJZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione | |
CAS RN |
86927-03-9 |
Source


|
| Record name | 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)
![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

